molecular formula C12H20ClNO B1292695 [1-(4-Propoxyphenyl)propyl]amine hydrochloride CAS No. 1201633-55-7

[1-(4-Propoxyphenyl)propyl]amine hydrochloride

Cat. No.: B1292695
CAS No.: 1201633-55-7
M. Wt: 229.74 g/mol
InChI Key: GKMHJNUABIDYHV-UHFFFAOYSA-N
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Description

[1-(4-Propoxyphenyl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C12H20ClNO . It is a hydrochloride salt of [1-(4-Propoxyphenyl)propyl]amine, which is an organic compound containing an amine group attached to a propyl chain and a propoxyphenyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Propoxyphenyl)propyl]amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-propoxybenzaldehyde.

    Formation of Intermediate: The 4-propoxybenzaldehyde undergoes a condensation reaction with nitroethane to form 1-(4-propoxyphenyl)-2-nitropropene.

    Reduction: The nitro group in 1-(4-propoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Formation of Hydrochloride Salt: The resulting [1-(4-Propoxyphenyl)propyl]amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Propoxyphenyl)propyl]amine hydrochloride can undergo oxidation reactions where the amine group is converted to a nitroso or nitro group.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or halides in the presence of a suitable solvent and base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

Chemistry:

    Building Block: [1-(4-Propoxyphenyl)propyl]amine hydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving amine metabolism and enzyme interactions.

Medicine:

    Pharmaceuticals: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [1-(4-Propoxyphenyl)propyl]amine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The propoxyphenyl group may enhance the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)propyl]amine hydrochloride
  • [1-(4-Ethoxyphenyl)propyl]amine hydrochloride
  • [1-(4-Butoxyphenyl)propyl]amine hydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring (methoxy, ethoxy, propoxy, butoxy).
  • Chemical Properties: These structural variations can influence the compound’s solubility, reactivity, and binding affinity.
  • Biological Activity: The different alkoxy groups can affect the compound’s interaction with biological targets, leading to variations in biological activity and therapeutic potential.

Conclusion

[1-(4-Propoxyphenyl)propyl]amine hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable building block and intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-propoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-9-14-11-7-5-10(6-8-11)12(13)4-2;/h5-8,12H,3-4,9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMHJNUABIDYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647299
Record name 1-(4-Propoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201633-55-7
Record name 1-(4-Propoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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